molecular formula C17H13FN4O3 B3598029 N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-NITROBENZAMIDE

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-NITROBENZAMIDE

Cat. No.: B3598029
M. Wt: 340.31 g/mol
InChI Key: JASUQOHLZQJFCX-UHFFFAOYSA-N
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Description

“N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide” is an organic compound containing a pyrazole ring, a nitro group, an amide group, and a fluorobenzyl group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with carbonyl compounds to form amides . The fluorobenzyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic pyrazole ring . The fluorobenzyl group would be attached to one of the carbon atoms in the pyrazole ring, and the nitrobenzamide group would be attached to another carbon atom in the ring .


Chemical Reactions Analysis

As an organic compound, “N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide” could undergo a variety of chemical reactions. The nitro group could be reduced to an amine, and the amide could be hydrolyzed to a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds . The presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential biological activity given the presence of the pyrazole ring, which is found in many biologically active compounds .

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c18-14-5-1-12(2-6-14)10-21-11-15(9-19-21)20-17(23)13-3-7-16(8-4-13)22(24)25/h1-9,11H,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASUQOHLZQJFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-NITROBENZAMIDE

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